2-[(1,1-dioxo-2,5-dihydro-1lambda6-thiophen-3-yl)sulfanyl]-N-phenylacetamide
Overview
Description
“2-[(1,1-dioxo-2,5-dihydro-1lambda6-thiophen-3-yl)sulfanyl]-N-phenylacetamide” is a chemical compound with the CAS Number: 1123204-12-5 . It has a molecular weight of 283.37 . The IUPAC name for this compound is 2-[(1,1-dioxido-2,5-dihydro-3-thienyl)sulfanyl]-N-phenylacetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NO3S2/c14-12(13-10-4-2-1-3-5-10)8-17-11-6-7-18(15,16)9-11/h1-6H,7-9H2,(H,13,14) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 283.37 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available data .Scientific Research Applications
Glutaminase Inhibition
2-[(1,1-dioxo-2,5-dihydro-1λ⁶-thiophen-3-yl)sulfanyl]-N-phenylacetamide, a BPTES analog, has been studied as a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). These inhibitors have shown promise in attenuating the growth of certain cancer cell lines, like P493 human lymphoma B cells, both in vitro and in vivo, suggesting their potential as therapeutic agents in cancer treatment (Shukla et al., 2012).
Antimicrobial Activity
Compounds similar to 2-[(1,1-dioxo-2,5-dihydro-1λ⁶-thiophen-3-yl)sulfanyl]-N-phenylacetamide have demonstrated antimicrobial activity. For instance, thiazolidinone and thiophene derivatives synthesized from related compounds have been evaluated and shown to exhibit promising antimicrobial properties, indicating their potential in developing new antimicrobial agents (Gouda et al., 2010).
Cytotoxic Agents
Derivatives of this compound have been synthesized and evaluated as cytotoxic agents. Studies have indicated that specific substitutions in the molecular structure can significantly enhance cytotoxic activity, particularly against certain cancer cell lines like MCF-7. This suggests a potential application in developing targeted cancer therapies (Modi et al., 2011).
Anticancer Properties
The hybridization of pharmacophores involving this compound has led to the development of novel molecules with anticancer properties. These compounds have been studied for their ability to inhibit cancer cell growth, induce apoptosis, and arrest the cell cycle in specific phases, indicating their potential as anticancer agents (Yushyn et al., 2022).
Green Chemistry for Drug Design
The compound has been involved in environmentally friendly syntheses of potential analgesic and antipyretic compounds. Such applications highlight the role of green chemistry in the design and discovery of new drugs, contributing to the development of environmentally sustainable pharmaceuticals (Dathu Reddy et al., 2014).
Properties
IUPAC Name |
2-[(1,1-dioxo-2,5-dihydrothiophen-3-yl)sulfanyl]-N-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S2/c14-12(13-10-4-2-1-3-5-10)8-17-11-6-7-18(15,16)9-11/h1-6H,7-9H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKFTUMPIBQYRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1(=O)=O)SCC(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.